molecular formula C13H13N B11910836 4-(Cyclopentylidenemethyl)benzonitrile

4-(Cyclopentylidenemethyl)benzonitrile

Cat. No.: B11910836
M. Wt: 183.25 g/mol
InChI Key: OXQIOSWKOOXXKC-UHFFFAOYSA-N
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Description

4-(Cyclopentylidenemethyl)benzonitrile is an organic compound with the molecular formula C13H13N It is a derivative of benzonitrile, characterized by the presence of a cyclopentylidenemethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylidenemethyl)benzonitrile typically involves the reaction of benzaldehyde derivatives with cyclopentylidenemethyl compounds under specific conditions. One common method includes the use of hydroxylamine hydrochloride and benzaldehyde in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures, often around 120°C, to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylidenemethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Cyclopentylidenemethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Cyclopentylidenemethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

    Benzonitrile: A simpler analog without the cyclopentylidenemethyl group.

    4-(Cyclohexylidenemethyl)benzonitrile: Similar structure but with a cyclohexyl group instead of cyclopentyl.

    4-(Cyclopropylidenemethyl)benzonitrile: Contains a cyclopropyl group, offering different steric and electronic properties.

Uniqueness: 4-(Cyclopentylidenemethyl)benzonitrile is unique due to the presence of the cyclopentylidenemethyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

4-(cyclopentylidenemethyl)benzonitrile

InChI

InChI=1S/C13H13N/c14-10-13-7-5-12(6-8-13)9-11-3-1-2-4-11/h5-9H,1-4H2

InChI Key

OXQIOSWKOOXXKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=CC=C(C=C2)C#N)C1

Origin of Product

United States

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